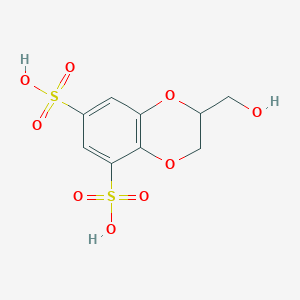![molecular formula C12H22O3 B12532859 [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol CAS No. 652154-91-1](/img/structure/B12532859.png)
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol is an organic compound with a complex structure It contains a five-membered cyclopentyl ring substituted with ethylidene and methoxymethyl groups, and a hydroxyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone with methoxymethyl chloride in the presence of a base, followed by the introduction of the ethylidene group through a condensation reaction. The final step involves the reduction of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-Ethylidene-4,4-bis(hydroxymethyl)cyclopentyl]methanol: Similar structure but with hydroxyl groups instead of methoxymethyl groups.
[2-Ethylidene-4,4-bis(ethoxymethyl)cyclopentyl]methanol: Similar structure but with ethoxymethyl groups instead of methoxymethyl groups.
Uniqueness
[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
652154-91-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
[2-ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H22O3/c1-4-10-5-12(8-14-2,9-15-3)6-11(10)7-13/h4,11,13H,5-9H2,1-3H3 |
InChI Key |
ZPFZWZDNKNLNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC(CC1CO)(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


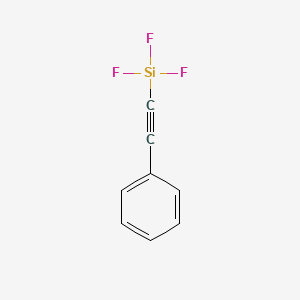
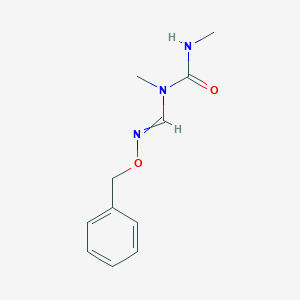
![N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532792.png)
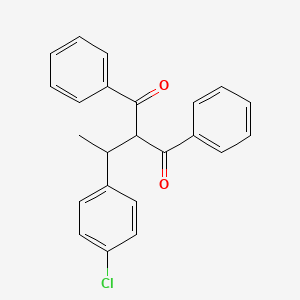
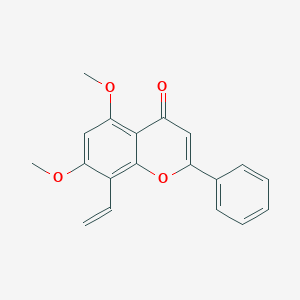
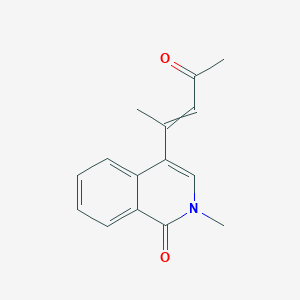
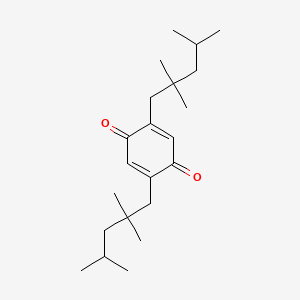
![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
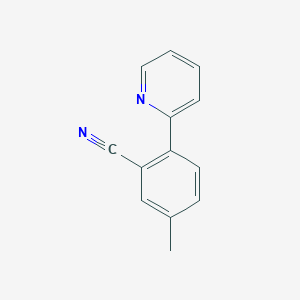
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
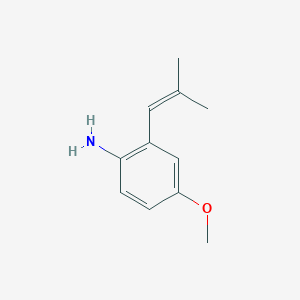
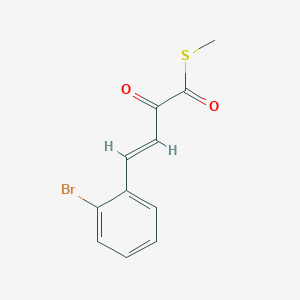
![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
